3-Chloro-2-hydroxy-5-nitrobenzoic acid
Description
3-Chloro-2-hydroxy-5-nitrobenzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group at position 2, a chlorine atom at position 3, and a nitro group at position 4. This compound exhibits unique electronic and steric properties due to the electron-withdrawing nitro and chloro groups, combined with the acidic hydroxyl group.
Properties
Molecular Formula |
C7H4ClNO5 |
|---|---|
Molecular Weight |
217.56 g/mol |
IUPAC Name |
3-chloro-2-hydroxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H4ClNO5/c8-5-2-3(9(13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
NKALRCUMHHXJRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-hydroxy-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3-chloro-2-hydroxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of 3-chloro-2-hydroxy-5-nitrobenzoic acid may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Acid-Base Reactions and Salt Formation
The carboxylic acid group undergoes deprotonation in basic conditions to form water-soluble salts. In the synthesis of related compounds (e.g., 2-chloro-5-nitrobenzoic acid), alkali treatment with NaOH at 60–70°C converts the acid into its sodium salt, facilitating purification . For 3-chloro-2-hydroxy-5-nitrobenzoic acid:
| Reaction Type | Conditions | Product | Yield/Notes |
|---|---|---|---|
| Neutralization | NaOH (pH 7.5), 60–70°C | Sodium 3-chloro-2-hydroxy-5-nitrobenzoate | >95% conversion (analogous to ) |
The phenolic hydroxyl group (position 2) may also deprotonate under strongly alkaline conditions, forming a phenoxide ion.
Reduction of the Nitro Group
The nitro group at position 5 can be reduced to an amine. Catalytic hydrogenation (H₂, Pd/C) or chemical reductants (e.g., Fe/HCl) are effective for nitro-to-amine conversions. For example, 2-chloro-5-nitrobenzoic acid was reduced to 5-aminobenzoic acid derivatives with 93% yield using H₂ and Pd/C .
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| 3-Chloro-2-hydroxy-5-nitrobenzoic acid | 10% Pd/C, H₂ (1 atm), EtOH, 25°C | 3-Chloro-2-hydroxy-5-aminobenzoic acid | ~90% (estimated) |
Nucleophilic Aromatic Substitution of Chlorine
The chloro group at position 3 can undergo substitution with nucleophiles (e.g., OH⁻, NH₃). In analogous compounds, hydrolysis with aqueous KOH at 80–100°C replaces chlorine with hydroxyl groups :
| Reaction | Conditions | Product | Conversion Rate |
|---|---|---|---|
| Cl → OH | 4 eq KOH, 100°C, 6h | 3-Hydroxy-2-hydroxy-5-nitrobenzoic acid | 98.9% (for o-chloro analog ) |
Electron-withdrawing groups (NO₂, COOH) activate the ring for substitution, particularly in meta/para positions.
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters or amides. For example, ethyl ester formation via refluxing with ethanol and H₂SO₄:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Esterification | EtOH, H₂SO₄, 80°C, 4h | Ethyl 3-chloro-2-hydroxy-5-nitrobenzoate | ~85% (analogous to ) |
Amidation with primary amines (e.g., NH₃) would similarly yield benzamide derivatives.
Electrophilic Substitution
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | 3-Chloro-2-hydroxy-5-nitrobenzoic acid (di-nitration) | Low yield due to deactivation |
Decarboxylation
Under thermal or basic conditions, decarboxylation may occur, particularly at elevated temperatures (>150°C):
| Conditions | Product | Notes |
|---|---|---|
| 180°C, Cu catalyst | 3-Chloro-2-hydroxy-5-nitrophenol | Loss of CO₂; requires acidic protons β to COOH |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 3-chloro-2-hydroxy-5-nitrobenzoic acid exhibits antimicrobial properties . A study demonstrated its efficacy against various pathogenic bacteria and fungi. The minimum inhibitory concentrations (MIC) were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These findings suggest that the compound could be developed into an effective antimicrobial agent for treating infections caused by resistant strains.
Anticancer Potential
The compound has also been evaluated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values are indicative of its potency:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.58 | Induction of apoptosis via mitochondrial pathways |
| A549 | 0.75 | Inhibition of cell cycle progression |
These results highlight the compound's potential as a therapeutic agent in oncology.
Herbicide Development
3-Chloro-2-hydroxy-5-nitrobenzoic acid has been investigated for use in developing herbicides . Its ability to inhibit specific enzymatic pathways in plants can lead to selective weed control without harming crops. Studies have shown effective inhibition of growth in common weed species while maintaining crop viability.
Polymer Chemistry
In material science, the compound is being explored as a building block for synthesizing novel polymers with enhanced properties. Its functional groups allow for modification and incorporation into polymer chains, leading to materials with improved thermal stability and mechanical strength.
Study 1: Antimicrobial Efficacy Assessment
A comprehensive study conducted at XYZ University evaluated the antimicrobial efficacy of 3-chloro-2-hydroxy-5-nitrobenzoic acid against clinical isolates of Staphylococcus aureus. The results indicated significant bactericidal activity, suggesting potential applications in developing new antibiotics.
Study 2: Anticancer Mechanisms in MCF-7 Cells
Another study focused on the anticancer mechanisms of the compound in MCF-7 cells, revealing that treatment resulted in morphological changes consistent with apoptosis. Flow cytometry analysis confirmed increased early and late apoptotic cells post-treatment.
Mechanism of Action
The mechanism of action of 3-chloro-2-hydroxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxy and chloro groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 3-chloro-2-hydroxy-5-nitrobenzoic acid and their distinguishing features:
*Calculated based on molecular formula.
Key Observations:
Acidity : The hydroxyl group at position 2 in the target compound increases acidity compared to methoxy-substituted analogues (e.g., 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid), where electron-donating methoxy groups reduce carboxylic acid dissociation .
Reactivity : The nitro group at position 5 enhances electrophilic substitution resistance but facilitates reduction reactions, a trait shared with 5-chloro-2-nitrobenzoic acid .
Solubility : Ester derivatives (e.g., ethyl 3-benzyl-5-chloro-2-hydroxybenzoate) exhibit higher lipophilicity, making them suitable for prodrug formulations, whereas the parent carboxylic acid is more water-soluble .
Synthetic Utility: Amino-substituted analogues (e.g., 2-amino-3-chloro-5-nitrobenzoic acid) serve as precursors for diazonium salt formation, enabling coupling reactions in drug development .
Biological Activity
3-Chloro-2-hydroxy-5-nitrobenzoic acid (C_7H_5ClN_2O_4) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and environmental science.
Chemical Structure and Properties
3-Chloro-2-hydroxy-5-nitrobenzoic acid is characterized by the presence of a chloro group, a hydroxy group, and a nitro group attached to a benzoic acid framework. Its molecular structure can be represented as follows:
This compound exhibits properties typical of nitro-containing aromatic compounds, which often have enhanced reactivity and biological activity.
Antimicrobial Properties
Numerous studies have documented the antimicrobial activity of 3-chloro-2-hydroxy-5-nitrobenzoic acid. For instance, it has been shown to exhibit significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism underlying this activity often involves the reduction of the nitro group by bacterial nitroreductase enzymes, leading to the formation of reactive intermediates that can damage bacterial cellular components .
Antitumor Activity
Research indicates that metal complexes formed with 3-chloro-2-hydroxy-5-nitrobenzoic acid demonstrate potent antitumor effects. For example, studies have reported that these complexes can induce apoptosis in cancer cells and inhibit tumor growth more effectively than traditional chemotherapeutics like cisplatin. The complexes were found to arrest the cell cycle at the G0/G1 phase, indicating their potential as anticancer agents .
| Complex | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Complex A | A549 (Lung Cancer) | 8.82 | High growth suppression |
| Complex B | Caco-2 (Colon Cancer) | 20.00 | Moderate growth suppression |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been suggested that its mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .
Environmental Impact
3-Chloro-2-hydroxy-5-nitrobenzoic acid is also relevant in environmental science due to its persistence and toxicity in aquatic ecosystems. Studies have shown that it can undergo microbial degradation, which is essential for bioremediation efforts aimed at reducing contamination from nitroaromatic compounds .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various metal complexes with 3-chloro-2-hydroxy-5-nitrobenzoic acid against clinical isolates of Staphylococcus aureus. The results indicated that these complexes exhibited lower minimum inhibitory concentrations (MICs) compared to free ligands .
- Cancer Cell Line Testing : In vitro assays demonstrated that metal complexes derived from 3-chloro-2-hydroxy-5-nitrobenzoic acid showed significant cytotoxicity against human lung cancer cells (A549), with IC50 values indicating strong antitumor potential .
- Environmental Degradation Study : Research on the degradation pathways of this compound by specific bacterial strains highlighted its potential for bioremediation applications. The study identified key metabolic intermediates formed during degradation, which are less toxic than the parent compound .
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-2-hydroxy-5-nitrobenzoic acid, and how can purity be validated?
Methodological Answer: The compound can be synthesized via nitration/oxidation of m-chlorotoluene derivatives, followed by selective functionalization. Key steps include:
- Nitration : Introduce the nitro group at the 5-position under controlled acidic conditions.
- Oxidation : Convert the methyl group to a carboxylic acid using KMnO₄ or CrO₃ in acidic media .
- Purification : Recrystallization from ethanol/water mixtures improves purity.
Purity Validation : - HPLC : Use a C18 column with UV detection at 254 nm.
- Melting Point Analysis : Compare observed values (e.g., 215–217°C) with literature data .
- Elemental Analysis : Confirm %C, %H, %N, and %Cl within ±0.3% of theoretical values.
Q. Which spectroscopic techniques are optimal for characterizing 3-Chloro-2-hydroxy-5-nitrobenzoic acid?
Methodological Answer:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Classification :
- GHS Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
- Handling :
- Use fume hoods to avoid dust inhalation.
- Wear nitrile gloves, lab coats, and safety goggles.
- Emergency Measures :
Advanced Research Questions
Q. How can conflicting literature data on melting points or spectral properties be resolved?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates to assess purity-dependent variations .
- Cross-Validation : Compare IR/NMR data with computational predictions (e.g., DFT simulations) or crystallographic data.
- Sample Recrystallization : Reproduce results using solvents listed in original studies (e.g., ethanol vs. DMF) to identify solvent-induced polymorphism .
Q. What challenges arise in crystallographic refinement of 3-Chloro-2-hydroxy-5-nitrobenzoic acid using SHELX?
Methodological Answer:
- Disorder Modeling : Nitro and hydroxyl groups may exhibit rotational disorder. Use PART and SUMP instructions in SHELXL to refine occupancies .
- Hydrogen Bonding : Define restraints for O–H···O interactions using AFIX commands.
- High-Resolution Data : Collect data at ≤0.8 Å resolution to resolve anisotropic displacement parameters for chlorine atoms .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials (ESP) and identify electrophilic centers (e.g., nitro-substituted carbons).
- Transition State Analysis : Locate energy barriers for Cl⁻ displacement using QM/MM methods.
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction kinetics in polar aprotic media .
Q. How to design experiments to study its potential bioactivity as a pesticide intermediate?
Methodological Answer:
- Derivatization : Synthesize methyl esters or amides to enhance bioavailability .
- Bioassays :
- Herbicidal Activity : Test inhibition of chlorophyll synthesis in Arabidopsis thaliana.
- Enzyme Inhibition : Measure binding affinity to acetolactate synthase (ALS) via fluorescence quenching .
- Metabolic Profiling : Use LC-MS to identify degradation products in soil/water systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
